2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
Description
This compound belongs to the triazolothiadiazole class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazole core. Its structure includes a 2-chlorophenoxy group linked via an acetamide bridge to a benzyl moiety substituted with a 3-methyltriazolothiadiazole.
Properties
Molecular Formula |
C19H16ClN5O2S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C19H16ClN5O2S/c1-12-22-23-19-25(12)24-18(28-19)14-8-6-13(7-9-14)10-21-17(26)11-27-16-5-3-2-4-15(16)20/h2-9H,10-11H2,1H3,(H,21,26) |
InChI Key |
HVVGBSMROJPUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolothiadiazole core and subsequent functionalization to introduce the chlorophenoxy and benzylacetamide groups.
Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolothiadiazole ring.
Functionalization: The triazolothiadiazole core is then functionalized by reacting with 2-chlorophenol and benzylacetamide derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated as potential antitubercular agents due to its ability to inhibit shikimate dehydrogenase.
Agriculture: Explored as a fungicide candidate for its ability to inhibit mycelial growth and spore germination of fungi.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids in bacteria . This inhibition disrupts the metabolic pathways, leading to the antibacterial effects observed.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolothiadiazole derivatives vary in substituents on the core heterocycle and side chains, critically impacting bioactivity:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Chlorine vs. Methyl/Ethyl Groups: The target compound’s 2-chlorophenoxy group may enhance electron-withdrawing effects and receptor binding compared to methyl/ethylphenoxy analogs .
- Core Modifications : Ethyl substitution on the triazolothiadiazole (e.g., ) increases molecular weight but may reduce steric hindrance compared to the target’s methyl group.
Table 2: Pharmacological Profiles of Triazolothiadiazole Derivatives
Key Findings :
- Kinase Inhibition: The target compound’s chlorophenoxy-acetamide side chain may confer stronger CDK5/p25 inhibition than phenylthiophene analogs (e.g., IC₅₀ = 30–42 nM in ), though direct data is needed.
- Anti-Inflammatory Potential: Ethylphenoxy analogs (e.g., ) show weak activity, suggesting that the target’s chlorophenoxy group could improve efficacy through enhanced hydrophobic interactions.
- Antimicrobial Activity : While benzimidazole-linked derivatives exhibit moderate antibacterial effects , the target’s benzyl-acetamide moiety may offer broader selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
